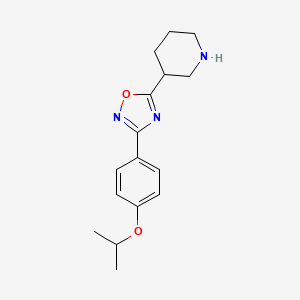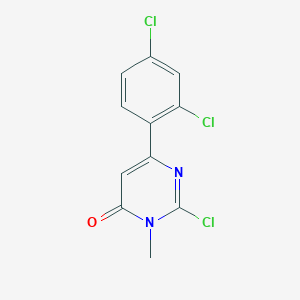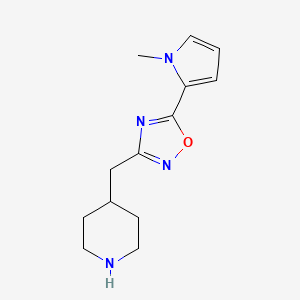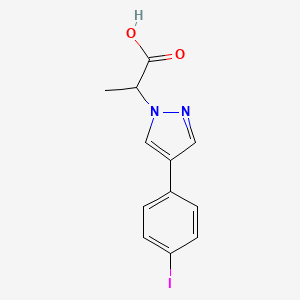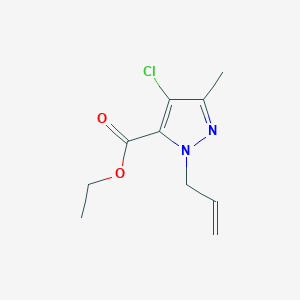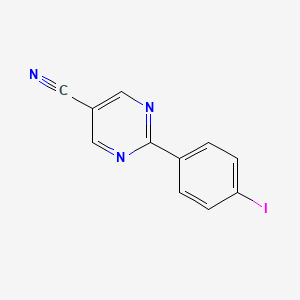
2-(4-Iodophenyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has gained attention for its potential use in medicinal chemistry, especially in the development of anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-iodoaniline with 2-chloro-5-cyanopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids, and is carried out in the presence of a base like potassium carbonate in a solvent such as ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an aminophenylpyrimidine derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: Its derivatives are used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to arrest the cell cycle at the G2/M phase and upregulate caspase-3 levels further contributes to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)pyrimidine-5-carbonitrile
- 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(4-Iodophenyl)pyrimidine-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher atomic number compared to other halogens can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy as an anticancer agent .
Eigenschaften
Molekularformel |
C11H6IN3 |
|---|---|
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
2-(4-iodophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
InChI-Schlüssel |
ZNWGOHPJCGCAHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


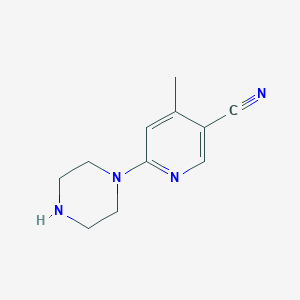

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)


